molecular formula C7H5F3N4 B1445368 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1351989-85-9

5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No. B1445368
M. Wt: 202.14 g/mol
InChI Key: QJMWDLXDTQVXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” is a chemical compound with the molecular formula C6H5F3N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are in great demand as synthons for pharmaceutical products .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, including “5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine”, has been a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported .


Molecular Structure Analysis

The molecular structure of “5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” includes a pyridine ring, which is found in various man-made compounds such as dyes, industrial solvents, herbicides, pesticides, as well as in many natural metabolites .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” include a molecular weight of 162.11 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 0 .

Scientific Research Applications

  • Agrochemicals

    • Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical industry .
    • They are used in the protection of crops from pests .
    • Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Pharmaceuticals

    • Several TFMP derivatives are also used in the pharmaceutical industry .
    • Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
    • The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Pesticides

    • Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
    • They are used in the production of pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
  • COX-2 Inhibitors

    • A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated as selective COX-2 inhibitors .
    • Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency and selectivity against COX-2 enzyme .
  • Cancer Treatment

    • Compounds similar to “5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” have been investigated for their potential use in cancer treatment .
    • By attaching and blocking CSFIR, the medicine is expected to block the activity of M-CSF, preventing tumor growth and helping to delay the onset of the symptoms of the disease .
  • Hepatitis C Treatment

    • 2-Amino-3-chloro-5-trifluoromethylpyridine acts as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
  • Animal Health Products

    • Several TFMP derivatives are also used in the veterinary industry .
    • Two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Antiviral Agents

    • Some reported isatin derivatives and their corresponding IC50 as outstanding antiviral agents .
  • Nrf2 Activators

    • In human bronchial epithelial cells, Nrf2 activator, 3-(pyridin-3-ylsulfonyl)-5-(trifluoromethyl)-2H-chromen-2-one (PSTC), induced Nrf2 nuclear translocation, Nrf2-regulated gene expression, and downstream signaling events, including induction of NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme activity and heme oxygenase-1 protein expression, in an Nrf2-dependent manner .
  • Pest Control

    • As observed with other TFMP derivatives, the presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .
  • Synthesis of Crop-Protection Products

    • Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

Future Directions

The future directions for “5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” could involve discovering new applications in the agrochemical and pharmaceutical industries. The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-5(12-4)6(11)14-13-3/h1-2H,(H3,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMWDLXDTQVXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NN=C2N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Reactant of Route 2
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Reactant of Route 6
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.